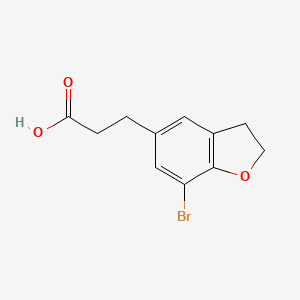

3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid

Übersicht

Beschreibung

3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid is a derivative of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular formula of 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid is C11H11BrO3 . The InChI code is 1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3 .Chemical Reactions Analysis

Benzofuran compounds have diverse pharmacological activities, making them attractive for their biological activities and potential applications as drugs . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .Physical And Chemical Properties Analysis

The molecular weight of 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid is 271.11 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Benzofuran compounds, including “3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid”, have shown strong biological activities such as anti-tumor . For instance, some substituted benzofurans have demonstrated dramatic anticancer activities .

Antibacterial Activity

Benzofuran derivatives have been found to be effective in antimicrobial therapy . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Anti-Oxidative Activity

Benzofuran compounds also exhibit anti-oxidative activities . This property makes them potential candidates for the development of drugs targeting oxidative stress-related diseases .

Anti-Viral Activity

Benzofuran derivatives have shown anti-viral activities . For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .

Synthesis of Monoisomeric Phthalocyanines

“3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid” can be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

Potential Natural Drug Lead Compounds

Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Wirkmechanismus

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can act as receptor agonists , suggesting that this compound may interact with its targets by binding to them and inducing a biological response.

Biochemical Pathways

Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities , suggesting that this compound may affect multiple pathways.

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . Therefore, benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This suggests that there may be future research and development opportunities for 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid and related compounds.

Eigenschaften

IUPAC Name |

3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-6-7(1-2-10(13)14)5-8-3-4-15-11(8)9/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJFSDNAVHINDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propionic Acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)

![2-[1,3-Dimethyl-8-(4-methyl-piperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl]-acetamide](/img/structure/B2717440.png)

![N-(3,4-dichlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2717446.png)